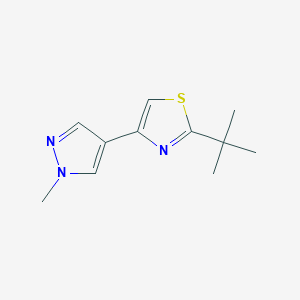
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E64d and belongs to the class of cysteine protease inhibitors.
Wirkmechanismus
The mechanism of action of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one involves the formation of a covalent bond between the compound and the active site of cysteine proteases. This covalent bond irreversibly inhibits the enzyme and prevents it from carrying out its physiological function. The inhibition of cysteine proteases by 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one has been shown to be highly specific and selective.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one depend on the specific cysteine protease that is inhibited. In general, the inhibition of cysteine proteases can lead to a variety of effects such as the inhibition of viral replication, the modulation of the immune response, and the induction of apoptosis in cancer cells. However, the specific effects of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one on different cysteine proteases require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one in lab experiments is its high specificity and selectivity for cysteine proteases. This allows researchers to study the specific role of cysteine proteases in various physiological processes without interfering with other enzymes. However, one of the limitations of using this compound is its irreversible inhibition of cysteine proteases. This can make it difficult to study the recovery of enzyme function after inhibition.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one. One direction is the development of more specific and selective inhibitors of cysteine proteases. This could lead to the development of new therapies for diseases such as cancer and viral infections. Another direction is the investigation of the role of cysteine proteases in various physiological processes such as autophagy and inflammation. Finally, the use of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one in combination with other compounds could lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one involves the reaction of 2-methyl-1H-pyridin-4-one with 4-ethylazepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and results in the formation of the desired compound. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of protease research. This compound is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in various physiological processes such as digestion, immune response, and apoptosis. By inhibiting these enzymes, 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one can be used to study the role of cysteine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections.
Eigenschaften
IUPAC Name |
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-12-5-4-7-17(8-6-12)15(19)13-10-16-11(2)9-14(13)18/h9-10,12H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHBBAKANONMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(CC1)C(=O)C2=CNC(=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone](/img/structure/B7629896.png)

![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone](/img/structure/B7629908.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7629917.png)
![1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)


![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)

![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)
